An In-depth Technical Guide on the Chemical and Structural Properties of 1-(3-chlorobenzyl)-2(1H)-quinoxalinone
An In-depth Technical Guide on the Chemical and Structural Properties of 1-(3-chlorobenzyl)-2(1H)-quinoxalinone
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological significance of 1-(3-chlorobenzyl)-2(1H)-quinoxalinone. The content is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of this molecule, grounded in the established chemistry of the quinoxalinone scaffold.
Introduction: The Quinoxalinone Core in Medicinal Chemistry
Quinoxaline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds, characterized by a fused benzene and pyrazine ring system. These scaffolds are of significant interest in medicinal chemistry due to their diverse and potent biological activities.[1][2][3] The quinoxalinone moiety, a derivative of quinoxaline, is a core component in various antibiotics like echinomycin and levomycin, which are known to inhibit the growth of Gram-positive bacteria.[2][3] The broad spectrum of pharmacological properties associated with quinoxalinone derivatives includes antimicrobial,[2] anticancer,[4][5][6] antiviral,[7] anti-inflammatory,[8][9] and kinase inhibitory activities.[10] The versatility of the quinoxalinone core allows for extensive chemical modification, enabling the fine-tuning of its biological and physicochemical properties for drug development.
This guide focuses on a specific derivative, 1-(3-chlorobenzyl)-2(1H)-quinoxalinone, providing a detailed examination of its structural features, a proposed synthetic route, and methods for its comprehensive characterization. Furthermore, we will explore its potential biological activities based on the well-documented structure-activity relationships (SAR) of analogous compounds.
Molecular Structure and Physicochemical Properties
The chemical structure of 1-(3-chlorobenzyl)-2(1H)-quinoxalinone comprises a central quinoxalin-2(1H)-one core with a 3-chlorobenzyl substituent attached to the nitrogen atom at position 1.
Caption: Molecular structure of 1-(3-chlorobenzyl)-2(1H)-quinoxalinone.
Table 1: Predicted Physicochemical Properties of 1-(3-chlorobenzyl)-2(1H)-quinoxalinone
| Property | Predicted Value |
| Molecular Formula | C15H11ClN2O |
| Molecular Weight | 270.72 g/mol |
| LogP | 3.5 - 4.0 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 2 |
Note: These values are estimations based on the chemical structure and may vary from experimental results.
The presence of the chlorobenzyl group is expected to increase the lipophilicity of the molecule, which can influence its pharmacokinetic properties, such as membrane permeability and metabolic stability. The quinoxalinone core provides sites for hydrogen bonding, which can be crucial for interactions with biological targets.
Proposed Synthesis and Characterization Workflow
The synthesis of quinoxalinone derivatives is well-established, with the most common method being the condensation of an o-phenylenediamine with an α-keto acid.[11][12] A plausible synthetic route for 1-(3-chlorobenzyl)-2(1H)-quinoxalinone would involve a two-step process.
Caption: Proposed two-step synthesis workflow for 1-(3-chlorobenzyl)-2(1H)-quinoxalinone.
Detailed Experimental Protocol
Step 1: Synthesis of 2(1H)-Quinoxalinone
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To a solution of o-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol, add ethyl 2-oxoacetate (1.05 eq).
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The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Upon completion, the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield 2(1H)-quinoxalinone.
Step 2: Synthesis of 1-(3-chlorobenzyl)-2(1H)-quinoxalinone
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To a solution of 2(1H)-quinoxalinone (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF), add a base such as potassium carbonate (K2CO3, 1.5 eq).
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Stir the mixture at room temperature for 30 minutes.
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Add 3-chlorobenzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
The reaction is then heated to 60-80 °C and stirred for 4-6 hours, with monitoring by TLC.
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The resulting precipitate is filtered, washed with water, and purified by recrystallization or column chromatography to afford the final product, 1-(3-chlorobenzyl)-2(1H)-quinoxalinone.
Spectroscopic and Analytical Characterization
A comprehensive characterization of the synthesized compound is essential to confirm its identity and purity.[13]
Table 2: Expected Spectroscopic Data for 1-(3-chlorobenzyl)-2(1H)-quinoxalinone
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the quinoxalinone core and the chlorobenzyl ring (multiplets in the range of δ 7.0-8.0 ppm). A singlet for the benzylic methylene protons (CH₂) around δ 5.0-5.5 ppm. |
| ¹³C NMR | Signals for the carbonyl carbon (C=O) around δ 160-170 ppm. Aromatic carbons in the range of δ 110-150 ppm. A signal for the benzylic methylene carbon (CH₂) around δ 45-55 ppm. |
| FT-IR | A strong absorption band for the carbonyl group (C=O) around 1650-1680 cm⁻¹. C-H stretching vibrations for the aromatic and benzylic protons. C-N and C-Cl stretching vibrations. |
| Mass Spec (ESI-MS) | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight. |
| HRMS | Provides the exact mass, confirming the elemental composition. |
X-ray Crystallography: For an unambiguous determination of the three-dimensional structure, single crystal X-ray diffraction analysis can be performed. This would provide precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state.[7]
Potential Biological Activities and Mechanism of Action
Potential Therapeutic Areas
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Anticancer Activity: Many quinoxalinone derivatives exhibit potent cytotoxic effects on various cancer cell lines.[2] Their mechanisms of action often involve the inhibition of key enzymes such as protein kinases or topoisomerases.[14]
-
Antimicrobial Activity: The quinoxalinone scaffold is a known pharmacophore for antimicrobial agents, showing activity against a range of bacteria and fungi.[2]
-
Anti-inflammatory Activity: Some quinoxalinone derivatives have demonstrated significant anti-inflammatory properties, potentially through the inhibition of enzymes like lipoxygenase (LOX).[15]
-
Enzyme Inhibition: Quinoxalinones have been identified as inhibitors of various enzymes, including aldose reductase, which is implicated in diabetic complications.[16]
Postulated Mechanism of Action: Kinase Inhibition
A common mechanism of action for many heterocyclic compounds in oncology is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways. The general structure of 1-(3-chlorobenzyl)-2(1H)-quinoxalinone, with its heterocyclic core and appended aromatic ring, is consistent with the pharmacophoric features of many known kinase inhibitors.
Caption: Postulated mechanism of kinase inhibition by 1-(3-chlorobenzyl)-2(1H)-quinoxalinone.
It is hypothesized that 1-(3-chlorobenzyl)-2(1H)-quinoxalinone could act as a competitive inhibitor at the ATP-binding site of a protein kinase. The quinoxalinone core could form hydrogen bonds with the hinge region of the kinase, while the chlorobenzyl group could occupy a hydrophobic pocket, leading to the inhibition of the downstream signaling pathways that promote cancer cell proliferation and survival. Experimental validation through enzymatic assays and cellular studies would be required to confirm this hypothesis.
Conclusion
1-(3-chlorobenzyl)-2(1H)-quinoxalinone is a molecule of significant interest, belonging to the pharmacologically important class of quinoxalinone derivatives. This guide has provided a comprehensive theoretical framework for its synthesis, characterization, and potential biological activities. The proposed synthetic route is based on well-established chemical principles, and the detailed characterization workflow provides a roadmap for its empirical validation. While its specific biological profile remains to be experimentally determined, the extensive literature on related compounds suggests its potential as a lead molecule in the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. Further investigation into this compound is warranted to fully elucidate its chemical and biological properties.
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